1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
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Overview
Description
1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one is a heterocyclic compound that belongs to the class of pyridinones. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. This compound, in particular, has garnered attention for its potential biological activities and its role as a building block in drug design .
Preparation Methods
The synthesis of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one typically involves condensation reactions. One common method is the reaction of 2-methyl-3,5-dioxo-1,2,3,5-tetrahydropyridine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antitumor, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: It is employed in the synthesis of various fine chemicals and intermediates used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one can be compared with other pyridinone derivatives such as:
1-Phenyl-2-methyl-2,3-dihydropyridin-4-one: Similar structure but with a phenyl group instead of a benzoyl group.
2-Methyl-2,3-dihydropyridin-4-one: Lacks the benzoyl group, leading to different chemical properties and biological activities.
The uniqueness of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .
Properties
IUPAC Name |
1-benzoyl-2-methyl-2,3-dihydropyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPLVBNNTSXDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572546 |
Source
|
Record name | 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214626-85-4 |
Source
|
Record name | 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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